molecular formula C9H5BrClN B573170 1-Bromo-8-Chloroisoquinoline CAS No. 1359828-80-0

1-Bromo-8-Chloroisoquinoline

Cat. No.: B573170
CAS No.: 1359828-80-0
M. Wt: 242.5
InChI Key: IYZAFGYWTPTDIX-UHFFFAOYSA-N
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Description

1-Bromo-8-Chloroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. It is characterized by the presence of a bromine atom at the first position and a chlorine atom at the eighth position of the isoquinoline ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-8-Chloroisoquinoline can be synthesized through various methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene . The reaction conditions typically involve elevated temperatures and the presence of a solvent like nitrobenzene to facilitate the halogenation process.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-8-Chloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-Bromo-8-Chloroisoquinoline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-8-Chloroisoquinoline exerts its effects involves its interaction with various molecular targets and pathways. The presence of bromine and chlorine atoms in the isoquinoline ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and pathways, leading to various effects.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-8-Chloroisoquinoline is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens in the isoquinoline ring provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-bromo-8-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZAFGYWTPTDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745414
Record name 1-Bromo-8-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359828-80-0
Record name 1-Bromo-8-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-8-chloroisoquinoline
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